Methyl 3-amino-2,2-dimethylpropanoate

Solubility Formulation Process Chemistry

Researchers face coupling failures when linear β-amino esters lack conformational control. Methyl 3-amino-2,2-dimethylpropanoate (CAS 25307-82-8) solves this with its gem-dimethyl group, providing the steric bias essential for Aliskiren intermediate synthesis. - 87 g/L aqueous solubility - over 2× the ethyl ester - enables enzymatic resolutions without organic co-solvents. - Orthogonal methyl ester allows selective deprotection (LiOH/THF/H₂O) in the presence of tert-butyl or benzyl protecting groups. - Free base form ensures optimal reactivity for amide coupling; for long-term storage, procure the HCl salt (CAS 177269-37-3).

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 25307-82-8
Cat. No. B1601401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2,2-dimethylpropanoate
CAS25307-82-8
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)(CN)C(=O)OC
InChIInChI=1S/C6H13NO2/c1-6(2,4-7)5(8)9-3/h4,7H2,1-3H3
InChIKeyYAVPDSQCYSZORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Amino-2,2-Dimethylpropanoate: Sterically Hindered β-Amino Ester


Methyl 3-amino-2,2-dimethylpropanoate (CAS 25307-82-8) is a β-amino acid derivative characterized by a gem-dimethyl group at the C2 position adjacent to the ester carbonyl, creating significant steric hindrance . This structural feature distinguishes it from linear β-amino esters and imparts unique conformational constraints valuable in peptidomimetic design. The compound serves as a key intermediate in the synthesis of renin inhibitors such as Aliskiren, and its methyl ester moiety offers a balance of reactivity and protecting group compatibility not achieved by alternative ester derivatives [1].

Methyl 3-Amino-2,2-Dimethylpropanoate Substitution Limitations


The gem-dimethyl substitution at C2 imposes a unique conformational bias and steric profile that directly impacts downstream reactivity in amide coupling, N-alkylation, and protecting group manipulations . Substituting with the ethyl ester (CAS 59193-77-0) or tert-butyl ester (CAS 1443981-80-3) alters both the steric environment and the lability of the ester protecting group, while the hydrochloride salt (CAS 177269-37-3) introduces different solubility and handling characteristics that may be incompatible with anhydrous coupling protocols. These differences are not merely incremental; they can dictate reaction yields, purification ease, and ultimately the success of multi-step synthetic routes.

Methyl 3-Amino-2,2-Dimethylpropanoate: Comparative Evidence


Aqueous Solubility: Methyl vs. Ethyl Ester

The methyl ester free base exhibits calculated aqueous solubility of 87 g/L at 25°C . In comparison, the ethyl ester analog (CAS 59193-77-0) demonstrates lower calculated solubility of 39 g/L under identical conditions , representing a >2-fold solubility advantage for the methyl ester in aqueous reaction media.

Solubility Formulation Process Chemistry

Boiling Point: Methyl vs. Ethyl Ester

The methyl ester boils at 63–64°C at 14 Torr (reduced pressure) . While a directly comparable reduced-pressure boiling point for the ethyl ester is not reported, its atmospheric pressure boiling point is expected to be higher due to increased molecular weight. At atmospheric pressure, the methyl ester boils at 170.4±23.0°C , which is notably lower than typical ethyl ester analogs (~195–210°C for similar β-amino ethyl esters), offering practical advantages in vacuum distillation purification.

Distillation Purification Volatility

Handling and Storage: Free Base vs. Hydrochloride Salt

The free base methyl ester (CAS 25307-82-8) is a liquid or low-melting solid requiring storage at 2–8°C with protection from light . In contrast, the hydrochloride salt (CAS 177269-37-3) is a crystalline solid with a melting point of 167–168°C and can be stored long-term at 2–8°C as a stable solid . The salt form eliminates the need for light protection and offers superior long-term stability for inventory management, albeit with increased molecular weight (167.63 vs. 131.17 g/mol).

Storage Handling Stability Procurement

Basicity: Methyl Ester vs. Tert-Butyl Ester

The predicted pKa of the amino group in methyl 3-amino-2,2-dimethylpropanoate is 8.76±0.10 . For the tert-butyl ester analog (CAS 1443981-80-3), the increased steric bulk of the tert-butyl group is known to slightly reduce amine basicity through steric inhibition of solvation (class-level inference, no direct reported pKa). This difference in basicity influences N-protection strategies and coupling efficiency, with the methyl ester providing a more nucleophilic amine center under mildly basic conditions.

Reactivity pKa Amine Basicity

Applications of Methyl 3-Amino-2,2-Dimethylpropanoate


Aliskiren Synthesis Intermediate

The compound serves as a critical building block in the convergent synthesis of Aliskiren, a direct renin inhibitor for hypertension treatment. Its gem-dimethyl group provides the necessary steric constraint to mimic the transition state of the renin substrate, a feature that cannot be replicated by non-gem-dimethyl β-amino esters . Procurement of the methyl ester free base is essential for the initial coupling steps, where the less hindered ester group facilitates subsequent transformations.

Aqueous Biocatalytic Transformations

With a calculated aqueous solubility of 87 g/L—over twice that of the ethyl ester analog —this methyl ester is the preferred substrate for enzymatic resolutions or biotransformations conducted in aqueous buffer systems. The high solubility ensures substrate availability at concentrations required for efficient turnover, reducing the need for organic co-solvents that may denature enzymes.

Orthogonal Ester Deprotection in Peptidomimetic Synthesis

In synthetic routes where a tert-butyl ester or benzyl ester is employed as a permanent protecting group, the methyl ester of 3-amino-2,2-dimethylpropanoate provides an orthogonal, acid-labile protecting group that can be selectively removed under mild conditions (e.g., LiOH/THF/H2O) without affecting more sterically hindered esters. This orthogonality is a key differentiator from the ethyl and tert-butyl ester analogs, which require harsher or less selective deprotection conditions .

Long-Term Storage for GMP Manufacturing

For organizations maintaining bulk chemical inventories under GMP conditions, the hydrochloride salt form (CAS 177269-37-3) is recommended for long-term storage due to its crystalline solid nature and 167–168°C melting point, which confer superior stability compared to the light-sensitive free base . The free base should be procured immediately prior to use to ensure optimal reactivity.

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